molecular formula C12H13NO2 B8710108 2,5-Dimethyl-1h-indol-1-acetic acid CAS No. 628736-71-0

2,5-Dimethyl-1h-indol-1-acetic acid

Cat. No. B8710108
Key on ui cas rn: 628736-71-0
M. Wt: 203.24 g/mol
InChI Key: IRPKMZCFKRMUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166607B2

Procedure details

60% sodium hydride/oil (0.64 g) was added to a solution of 2,5-dimethyl-1H-indole (2.0 g) in DMF (15 ml). After 15 min ethyl bromoacetate (2.7 ml) was added quickly and the reaction stirred for 20 min. The reaction mixture was quenched with 1% aqueous acetic acid (100 ml), extracted with ethyl acetate (2×100 ml) and washed with water (2×50 ml) and brine (20 ml). The extracts were dried (MgSO4), filtered and evaporated in vacuo to yield a brown solid. The solid was dissolved in EtOH (20 ml) and aqueous sodium hydroxide (1M,10 ml) added. After 1 hour the solution was adjusted to pH6 with aqueous hydrochloric acid (1M,˜10 ml), and then evaporated in vacuo. The residue was purified by flash column chromatography (gradient 1–10% methanol in dichloromethane). The sub-title compound was obtained as a red/brown solid (1.3 g).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH3:13])=[CH:8][CH:7]=2.Br[CH2:15][C:16]([O:18]CC)=[O:17].[OH-].[Na+].Cl>CN(C=O)C.CCO>[CH3:3][C:4]1[N:5]([CH2:15][C:16]([OH:18])=[O:17])[C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH3:13])=[CH:8][CH:7]=2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1% aqueous acetic acid (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
washed with water (2×50 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (gradient 1–10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1N(C2=CC=C(C=C2C1)C)CC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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